![molecular formula C19H22N4 B4188424 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile](/img/structure/B4188424.png)
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile
Overview
Description
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, also known as BPN or BPN14770, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
Mechanism of Action
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile works by selectively inhibiting PDE4D, which leads to an increase in cAMP levels in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity and reduce inflammation, both of which are believed to play a role in the development and progression of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improvements in synaptic plasticity, reductions in inflammation and oxidative stress, and reductions in the levels of toxic beta-amyloid protein in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile as a research tool is its selectivity for PDE4D, which allows for the specific targeting of this enzyme in the brain. However, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can be difficult to synthesize and is relatively expensive, which may limit its use in some research settings.
Future Directions
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile and its use as a treatment for Alzheimer's disease. These include further studies on the mechanism of action of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, the development of more efficient synthesis methods, and clinical trials to evaluate the safety and efficacy of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile in humans. Additionally, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile may have potential applications in other neurological and psychiatric disorders, such as schizophrenia and depression.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been the subject of extensive scientific research due to its potential as a treatment for Alzheimer's disease. Studies have shown that 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can improve cognitive function and memory in animal models of Alzheimer's disease, and it has also been shown to reduce the levels of toxic beta-amyloid protein in the brain.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-15-12-16(2)21-19(18(15)13-20)23-10-8-22(9-11-23)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBBDPUQZSUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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